
3-Fluoro-3-phenylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-phenylpiperidine hydrochloride is a compound that is not directly mentioned in the provided papers, but it is related to the class of fluorinated piperidines and pyrrolidines, which are of significant interest in medicinal chemistry due to their potential as pharmaceutical compounds. These compounds, including 3-fluoropiperidines and 3-fluoropyrrolidines, are often used as building blocks for the synthesis of more complex molecules with potential biological activity .
Synthesis Analysis
The synthesis of related fluorinated piperidines has been described in several papers. A short and efficient synthesis route for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine . Another synthetic route toward 1-alkyl-3-aminomethyl-3-fluoropiperidines includes the fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by ring closure under basic conditions to yield the desired fluoropiperidines . These methods highlight the versatility and efficiency of synthesizing fluorinated piperidine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as the spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, has been characterized by crystallography. The molecule is essentially planar except for one of the pyrrolidin rings, which adopts an envelope conformation . This information, while not directly about this compound, provides insight into the structural characteristics of similar fluorinated heterocycles.
Chemical Reactions Analysis
Fluorinated piperidines and pyrrolidines can undergo various chemical reactions. For instance, the Fpmp group, a related protecting group, is stable under acidic conditions and can be removed from oligoribonucleotides at pH 3, demonstrating its suitability as a 2'-protecting group in the synthesis of acid-sensitive sequences . Additionally, the reactivity of the piperazine ring in fluoroquinolones towards chlorine dioxide disinfection processes indicates that the fluorinated piperidine moiety could undergo similar reactions under appropriate conditions .
Physical and Chemical Properties Analysis
The physicochemical properties of fluorinated piperidines have been studied, revealing that the presence of fluorine atoms decreases the pKa and modulates the lipophilicity of the compounds. The relative stereochemistry of the fluorine atoms with the amino groups at C3 on the piperidine core has a small effect on the pKa due to conformational modifications induced by the fluorine atoms . These findings are crucial for understanding the behavior of this compound in biological systems and its potential as a pharmaceutical ingredient.
Wissenschaftliche Forschungsanwendungen
Maternal Aggression in Mice
Research on maternal aggression in laboratory mice utilized phenylpiperazine compounds, similar to 3-Fluoro-3-phenylpiperidine hydrochloride, to test hypotheses regarding the nature of maternal aggression. The study found that lactating females treated with phenylpiperazine were significantly less aggressive than controls, supporting the idea that maternal aggression is offensive in nature. This suggests potential applications of related compounds in studying and potentially modulating aggressive behaviors in animal models (Racine & Flannelly, 1986).
Biotransformation in Beagle Dogs
A study on the biotransformation of para-substituted phenylpiperazine derivatives, which are structurally related to this compound, in beagle dogs revealed insights into their metabolic pathways. The metabolites formed included N-desphenylated metabolites and hydroxylated metabolites, with some retaining the original para substituent. These findings highlight the complexity of metabolic pathways for such compounds and their potential implications for pharmacokinetics and pharmacodynamics in therapeutic applications (Galmier et al., 1991).
Predatory Aggression in Mice and Rats
Another study involving phenylpiperazine derivatives like this compound investigated their effects on predatory aggression in mice and rats. The treatment inhibited predatory behavior towards certain prey while not affecting others, indicating a prey-specific effect that could be attributed to increased fearfulness induced by the drug. This research could inform the development of compounds for modulating predatory or aggressive behaviors in animal models and potentially in therapeutic settings for aggression-related disorders (Schultz & Kemble, 1986).
Antinociceptive Properties
The synthesis and evaluation of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, related to this compound, demonstrated potent functional antagonism of nicotine-induced antinociception without showing agonist effects in pain tests. These findings suggest potential applications in identifying receptor subtypes involved in pharmacological effects of nicotine and as potential pharmacotherapies for smoking cessation (Carroll et al., 2004).
Eigenschaften
IUPAC Name |
3-fluoro-3-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHRHZNSGXATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

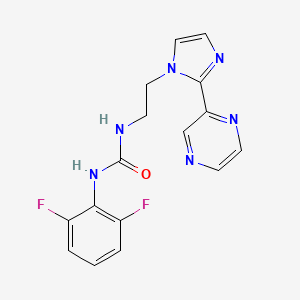
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
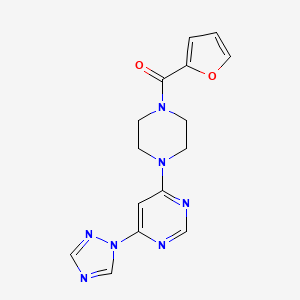
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)

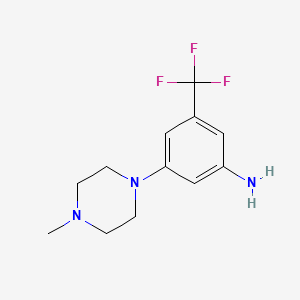
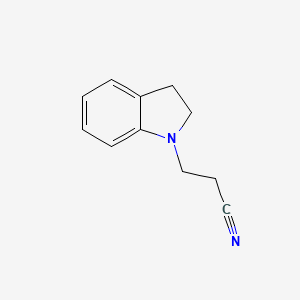
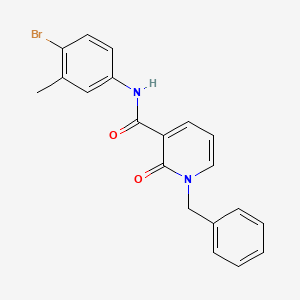
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
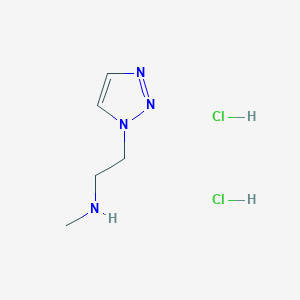

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
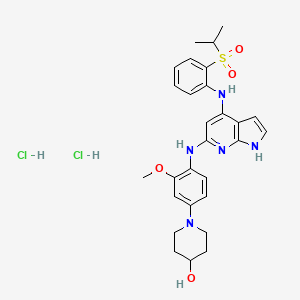
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)